(3-Fluorocyclobutyl)methanesulfonyl chloride

描述

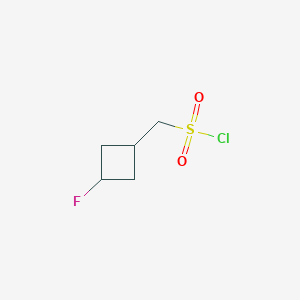

Structure

3D Structure

属性

IUPAC Name |

(3-fluorocyclobutyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClFO2S/c6-10(8,9)3-4-1-5(7)2-4/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMROZZCNLJEEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorocyclobutyl)methanesulfonyl chloride typically involves the following steps:

Fluorination of Cyclobutane: The starting material, cyclobutane, is fluorinated at the third carbon position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Sulfonylation: The fluorinated cyclobutane is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Fluorination: Using large-scale fluorination reactors to fluorinate cyclobutane.

Continuous Sulfonylation: Employing continuous flow reactors for the sulfonylation step to ensure consistent product quality and yield.

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with diverse reagents, forming stable sulfonates or sulfonamides. The fluorocyclobutyl moiety introduces steric constraints and electronic effects that modulate reaction kinetics.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate.

-

Departure of the chloride ion, stabilized by the electron-withdrawing fluorine .

Hydrolysis

Hydrolysis yields (3-fluorocyclobutyl)methanesulfonic acid, with reaction rates sensitive to pH and temperature:

| Condition | Temperature | Time | Conversion |

|---|---|---|---|

| Aqueous NaOH (1 M) | 25°C | 2 h | >95% |

| Neutral H₂O | 60°C | 24 h | 40% |

| Acidic (HCl, 0.1 M) | 25°C | 48 h | <10% |

The fluorocyclobutyl group slightly retards hydrolysis compared to linear aliphatic sulfonyl chlorides due to steric shielding of the reactive site .

Elimination and Rearrangement

-

Ring-opening : Observed in the presence of Lewis acids (e.g., AlCl₃), yielding allylic sulfones .

-

Fluorine participation : The C–F bond may stabilize transition states during elimination, as seen in strained fluorocycloalkane systems .

Comparative Reactivity

| Compound | Relative Reactivity | Steric Influence | Electronic Influence |

|---|---|---|---|

| Methanesulfonyl chloride | 1.0 (Reference) | Low | High |

| (3-Fluorocyclobutyl)methanesulfonyl chloride | 0.7 | High | Moderate |

| Tosyl chloride | 0.3 | Moderate | Low |

Trends :

科学研究应用

(3-Fluorocyclobutyl)methanesulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.

Material Science: It is used in the synthesis of novel materials with unique properties.

Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.

作用机制

The mechanism of action of (3-Fluorocyclobutyl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and biological interactions.

相似化合物的比较

Structural Analogues

The following table highlights key structural differences and similarities:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituent Features |

|---|---|---|---|---|

| (3-Fluorocyclobutyl)methanesulfonyl chloride* | C₅H₈ClFO₂S | ~186.64 (est.) | Not provided | 3-fluoro substitution on cyclobutyl |

| [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride | C₆H₈ClF₃O₂S | 236.64 | 2044902-99-8 | 1-trifluoromethyl substitution |

| (2,2-Difluorocyclobutyl)methanesulfonyl chloride | C₅H₇ClF₂O₂S | 204.62 | 2031260-52-1 | 2,2-difluoro substitution |

| (3-Fluorophenyl)methanesulfonyl chloride | C₇H₆ClFO₂S | 208.64 | 24974-72-9 | 3-fluoro substitution on phenyl ring |

| Methanesulfonyl chloride | CH₃SO₂Cl | 114.55 | 124-63-0 | No cyclic substituent (simple alkyl) |

*Estimated molecular weight based on structural similarity.

Key Observations :

- Fluorine position and number significantly alter molecular weight and steric effects. For example, trifluoromethyl substitution (236.64 g/mol) increases molecular weight compared to mono- or difluoro analogs .

- Cyclobutyl vs.

Physical and Chemical Properties

Boiling Point and Density

While direct data for this compound is unavailable, comparisons can be made:

- Trifluoromethanesulfonyl chloride (): Boiling point = 29–32°C; Density = 1.583 g/mL.

- Methanesulfonyl chloride (): Likely higher boiling point than fluorinated analogs due to simpler structure and lower molecular weight.

Fluorinated cyclobutyl derivatives are expected to have higher boiling points and densities due to increased molecular weight and polarizability from fluorine atoms .

Reactivity

- Hydrolysis Sensitivity : Methanesulfonyl chloride reacts violently with water, releasing HCl and SO₂ (). Fluorinated cyclobutyl analogs may exhibit moderated reactivity due to steric hindrance from the cyclobutyl ring .

- Electrophilicity: The electron-withdrawing nature of fluorine enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitutions. This effect is more pronounced in trifluoromethyl-substituted derivatives .

生物活性

(3-Fluorocyclobutyl)methanesulfonyl chloride is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings and case studies.

- Chemical Formula : CHClFOS

- CAS Number : 2089241-91-6

- Molecular Weight : 196.63 g/mol

The compound features a cyclobutane ring substituted with a fluorine atom and a methanesulfonyl chloride group, which contributes to its reactivity and biological interactions.

This compound has been shown to interact with various biological targets, particularly in the modulation of enzyme activity. It acts as an inhibitor for several kinases involved in cellular signaling pathways, including:

- Aurora Kinases : These are critical for cell cycle regulation. Inhibition leads to disrupted mitosis and potential apoptosis in cancer cells .

- FLT3 Kinase : Targeting this receptor tyrosine kinase is relevant for treating acute myeloid leukemia (AML) and other proliferative diseases .

Case Studies

- Cancer Research :

- Inflammatory Diseases :

Pharmacological Applications

The compound is being explored for its potential applications in:

- Cancer Therapy : As an Aurora kinase inhibitor, it may provide therapeutic benefits in cancers characterized by dysregulated cell division.

- Autoimmune Diseases : Its ability to modulate immune responses positions it as a candidate for treating autoimmune conditions .

- Hereditary Angioedema : The inhibition of plasma kallikrein suggests possible applications in managing this condition .

Data Table: Summary of Biological Activities

Research Findings

Recent studies underscore the importance of this compound in drug discovery:

- Synthesis and Evaluation : Multigram synthesis methods have been developed, facilitating further evaluation of its biological properties and potential therapeutic uses .

- Clinical Implications : Ongoing research aims to clarify its role in various disease states, particularly those involving aberrant cell signaling and proliferation.

常见问题

Basic: What are critical safety protocols for handling (3-Fluorocyclobutyl)methanesulfonyl chloride in laboratory settings?

Answer:

- PPE Requirements : Use nitrile or neoprene gloves (JIS T 8116 standard) and chemical-resistant goggles (JIS T 8147) to prevent skin/eye contact, which can cause severe burns or systemic toxicity .

- Ventilation : Local exhaust ventilation or fume hoods are mandatory to avoid inhalation of vapors, as acute toxicity (H330) and neuro/respiratory effects (H370) are documented for analogous sulfonyl chlorides .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .

- Storage : Store in glass containers with corrosion-resistant liners at room temperature, protected from light and moisture. Incompatible with strong oxidizers (e.g., peroxides) .

Basic: How should researchers design a synthesis protocol for this compound derivatives?

Answer:

- Reaction Setup : Conduct reactions under inert atmosphere (N₂/Ar) to mitigate hydrolysis. Use anhydrous solvents (e.g., dichloromethane, THF) .

- Quenching : Terminate excess reagent with cold aqueous NaHCO₃ or NH₄Cl to neutralize acidic byproducts (e.g., HCl, SOₓ gases) .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization. Monitor purity via ¹⁹F NMR or LC-MS to confirm fluorocyclobutyl group integrity .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT Studies : Optimize molecular geometry using Gaussian or ORCA to calculate electrophilicity indices (e.g., Fukui functions) at the sulfonyl chloride center. Compare with analogs like methanesulfonyl chloride to assess fluorocyclobutyl substituent effects on reaction barriers .

- Solvent Effects : Simulate solvation (e.g., PCM model) to evaluate polarity impacts on transition states. Polar aprotic solvents (e.g., DMF) may enhance reactivity by stabilizing charged intermediates .

- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants in SN₂ reactions with amines) to refine models .

Advanced: What analytical techniques resolve contradictions in stability data for fluorinated sulfonyl chlorides under varying conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., onset temperature for SO₂/CO release) under controlled atmospheres .

- Accelerated Stability Testing : Expose samples to UV light (per ICH Q1B guidelines) and monitor degradation via FTIR (S=O bond shifts) or GC-MS (volatile byproducts) .

- Contradiction Mitigation : Cross-validate with NMR (¹H/¹³C/¹⁹F) to distinguish between hydrolysis products (e.g., sulfonic acids) vs. thermal decomposition .

Advanced: How does the fluorocyclobutyl group influence regioselectivity in sulfonylation reactions?

Answer:

- Steric vs. Electronic Effects :

- Steric : The cyclobutyl ring may hinder nucleophilic attack at the sulfonyl center, favoring less sterically crowded pathways (e.g., para substitution in aromatic systems).

- Electronic : Fluorine’s electron-withdrawing effect enhances electrophilicity at sulfur, accelerating reactions with electron-rich nucleophiles (e.g., amines) .

- Experimental Design : Compare reaction outcomes with non-fluorinated analogs (e.g., cyclobutylmethanesulfonyl chloride) using competition experiments or Hammett plots .

Basic: What are first-aid measures for accidental exposure to this compound?

Answer:

- Inhalation : Immediately move to fresh air; administer oxygen if breathing is labored. Seek medical attention due to risk of pulmonary edema (H330) .

- Skin Contact : Remove contaminated clothing, wash with soap/water for 15+ minutes. Apply sterile dressing; monitor for delayed irritation (H314) .

- Eye Exposure : Rinse with lukewarm water for ≥20 minutes, holding eyelids open. Urgent ophthalmologist consultation required (H318) .

Advanced: How can researchers mitigate environmental hazards during large-scale reactions involving this compound?

Answer:

- Waste Treatment : Hydrolyze waste streams with excess NaOH to convert sulfonyl chloride to sulfonate salts, reducing aquatic toxicity (H412) .

- Emission Control : Use scrubbers (e.g., activated carbon filters) to capture volatile decomposition products (SOₓ, HF) .

- Biodegradability Studies : Conduct OECD 301 tests to assess sulfonate byproducts’ persistence; modify substituents if recalcitrant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。